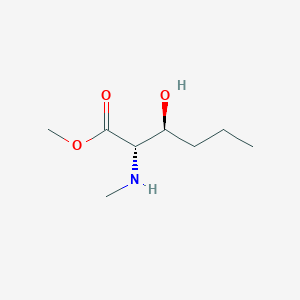
methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate can be achieved through several methods. One common approach involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, typically around -40°C . Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but differs in its functional groups and stereochemistry.
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid: Another structurally similar compound with different applications and reactivity.
Uniqueness
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-5-6(10)7(9-2)8(11)12-3/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
VJZNWLYKYLRLNV-BQBZGAKWSA-N |
SMILES isomérico |
CCC[C@@H]([C@@H](C(=O)OC)NC)O |
SMILES canónico |
CCCC(C(C(=O)OC)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)











